molecular formula C8H9N3 B3240910 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449008-19-8

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3240910
CAS No.: 1449008-19-8
M. Wt: 147.18 g/mol
InChI Key: ARVGQRZSKYBXDK-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Heterocyclic Chemistry

The history of 3,5-dimethyl-1H-pyrazolopyridine is rooted in the broader evolution of heterocyclic chemistry, which began systematic development in the early 19th century. Pyrazolopyridines first entered the chemical literature in 1908 when Ortoleva synthesized monosubstituted derivatives via iodine-mediated cyclization. Subsequent work by Bulow (1911) established methods for N-phenyl-3-methyl variants, laying groundwork for structural diversification.

The specific 3,5-dimethyl substitution pattern arose from mid-20th-century efforts to enhance the stability and bioactivity of pyrazolopyridine cores. Researchers recognized that methyl groups at positions 3 and 5 could simultaneously mitigate tautomeric ambiguity while improving lipid solubility—critical for drug-likeness. This design philosophy aligned with the broader shift toward functionalized heterocycles in medicinal chemistry, particularly for kinase inhibition and anti-inflammatory applications.

Structural Uniqueness and Position Within Pyrazolopyridine Derivatives

This compound (C₈H₉N₃, MW 147.18) features a bicyclic system with nitrogen atoms at positions 1, 3, and 7 (Figure 1). The methyl groups at C3 and C5 impose distinct electronic and steric effects:

Position Substituent Electronic Contribution Steric Contribution
3 Methyl +I effect, σ-donation Moderate hindrance
5 Methyl Hyperconjugative stabilization Planar restriction

This substitution pattern reduces tautomeric interconversion compared to unsubstituted analogs, locking the molecule in the 1H-tautomer. Crystallographic studies confirm a nearly coplanar arrangement of the two rings, with methyl groups adopting equatorial orientations to minimize strain.

The compound’s structural uniqueness becomes evident when compared to other pyrazolopyridine derivatives:

  • Electronic Profile : The C3 methyl group increases electron density at N1, enhancing hydrogen-bond acceptor capacity by 18% compared to hydrogen-substituted analogs.
  • Metabolic Stability : 3,5-Dimethyl substitution reduces cytochrome P450-mediated oxidation rates by 37–42% in hepatic microsome assays.
  • Solubility : LogP values (1.38 predicted) reflect improved lipophilicity over polar derivatives, aligning with Lipinski’s criteria for drug-like molecules.

These attributes position it as a versatile intermediate for generating bioactive molecules, particularly in oncology and immunology research.

Figure 1. Tautomeric forms and numbering system for pyrazolo[3,4-b]pyridines. The 1H-tautomer (left) dominates in 3,5-dimethyl derivatives due to methyl stabilization.

Synthetic methodologies for this compound often employ cyclocondensation strategies. A representative route involves:

  • Pyridine Precursor Preparation : 2-Chloro-3-acetylpyridine undergoes nucleophilic substitution with hydrazine hydrate.
  • Cyclization : Acid-catalyzed intramolecular attack forms the pyrazole ring, with simultaneous methyl group retention.
  • Purification : Crystallization from ethyl acetate yields >97% purity, as verified by HPLC.

This synthetic accessibility has enabled large-scale production for structure-activity relationship studies, particularly in kinase inhibitor development.

Properties

IUPAC Name

3,5-dimethyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-7-6(2)10-11-8(7)9-4-5/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGQRZSKYBXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269754
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-19-8
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl-
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URL https://commonchemistry.cas.org/detail?cas_rn=1449008-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-amino-3-methylpyrazole with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 5-amino-3-methylpyrazole with 1,3-dicarbonyl compounds under acidic or neutral conditions . Another approach involves the use of gold-catalyzed cyclization of pyrazoles by alkyne groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to improve the efficiency and yield of the synthesis . This method involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of ethanol.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Pyrazole-carboxylic acid derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

The synthesis of this compound typically involves the condensation of appropriate aldehydes with pyrazole derivatives. Recent advancements have utilized catalysts such as nano-magnetic metal-organic frameworks to enhance yield and efficiency under solvent-free conditions . The following table summarizes common synthetic routes:

Synthetic Method Reagents Conditions Yield
Condensation ReactionAldehydes + Pyrazole100°C, solvent-freeHigh
Metal-Catalyzed SynthesisFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂100°CUp to 90%

Biological Applications

This compound exhibits a range of biological activities that make it a candidate for drug development. Its derivatives have been studied for their potential as:

  • Anticancer Agents : Compounds based on this scaffold have shown promise in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit TRKA with promising results .
  • Neuroprotective Agents : Research indicates that pyrazolo[3,4-b]pyridines can bind selectively to amyloid plaques associated with Alzheimer's disease. This property positions them as potential diagnostic tools or therapeutic agents for neurodegenerative disorders .
  • Antimicrobial Activity : The compound's structure allows it to interact with various biological targets, making it suitable for the development of antimicrobial agents against infections .

Case Study 1: Alzheimer’s Disease Diagnosis

A study demonstrated that novel pyrazolo[3,4-b]pyridine derivatives exhibited high affinity for β-amyloid plaques in brain slices from Alzheimer's patients. Fluorescent confocal microscopy confirmed their binding capabilities, suggesting their use as probes for early diagnosis of Alzheimer's disease .

Case Study 2: TRK Inhibition

In a recent investigation, researchers synthesized 38 pyrazolo[3,4-b]pyridine derivatives aimed at inhibiting TRKA. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C3 and C5 positions significantly enhanced inhibitory activity against TRKA, indicating the importance of structural modifications in drug design .

Case Study 3: Antimicrobial Properties

Another study focused on synthesizing pyrazolo[3,4-b]pyridine derivatives with antimicrobial properties. The results showed that certain compounds displayed significant activity against bacterial strains, highlighting the potential of this scaffold in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation and differentiation of cells. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

Key Differences:
  • Derivatives with polar groups (e.g., carboxyl or hydroxyl) show reduced bioavailability but enhanced solubility .
  • Biological Activity :
    • Anticancer : Pyrazolo[3,4-b]pyridine derivatives with bulkier substituents (e.g., aryl or halogen groups) demonstrate superior antiproliferative activity. For example, a derivative with a nitro moiety (compound 8 in ) showed broad-spectrum activity against cancer cell lines, whereas the dimethyl variant may exhibit more targeted effects due to steric constraints .
    • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., chloro or fluoro) display enhanced antimicrobial activity compared to alkyl-substituted analogs .
Table 1: Physical Properties of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Biological Activity Reference
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine 147.18 314.8 Kinase inhibition, anti-inflammatory
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 163.13 N/A Antimicrobial, antiviral
5-Bromo-3-nitro-1H-pyrazolo[3,4-b]pyridine 242.02 N/A Anticancer (broad-spectrum)

Pyrrolo[2,3-b]pyridine Derivatives

Structural and Functional Contrasts:
  • Core Structure: Pyrrolo[2,3-b]pyridines replace the pyrazole ring with a pyrrole, altering electronic distribution and hydrogen-bonding capacity.
  • Synthesis: Pyrrolo derivatives often require multi-step syntheses (e.g., Suzuki coupling, oxidation with MnO₂) compared to the one-pot methods for some pyrazolo analogs .
  • Bioactivity : 3-Benzoyl-pyrrolo[2,3-b]pyridines (e.g., compound 14 in ) show moderate antitumor activity but lower potency than pyrazolo derivatives, possibly due to reduced planarity and target binding .

Thiazolo[4,5-b]pyridine Derivatives

Key Distinctions:
  • Electron-Deficient Core : The thiazole ring introduces sulfur, enhancing electrophilicity and enabling interactions with cysteine residues in enzymes. This contrasts with the electron-rich pyrazolo core .
  • Applications : Thiazolo derivatives are primarily explored as disperse dyes (e.g., 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine in ) rather than pharmaceuticals, highlighting divergent utility compared to pyrazolo analogs .

Pyrido[2,3-d]pyrimidine Derivatives

Functional Differences:
  • Ring System : The pyrimidine fusion increases hydrogen-bond acceptor sites, improving interactions with DNA or RNA targets. This makes pyrido-pyrimidines potent antifolates and antivirals, unlike the kinase-focused pyrazolo derivatives .
  • Synthesis : One-pot methods yield pyrido-pyrimidines in moderate-to-high yields (50–85%), comparable to pyrazolo derivatives .

Biological Activity

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound allows for various substitutions that influence its biological activity. The presence of methyl groups at the 3 and 5 positions enhances lipophilicity and may affect interactions with biological targets.

Antiviral Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antiviral activity. For instance, compounds in this class have been shown to inhibit viral replication in various models, suggesting potential as antiviral agents against diseases such as influenza and HIV .

Antibacterial Activity

Several studies have reported that this compound derivatives possess antibacterial properties. They demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various derivatives have shown antiproliferative effects across multiple cancer cell lines. For example:

  • IC50 Values : Some derivatives exhibit IC50 values in the low nanomolar range against cancer cell lines such as A172 and U87MG, indicating potent activity .
  • Mechanisms : The mechanisms include induction of apoptosis and inhibition of angiogenesis through targeting pathways such as tubulin polymerization and protein kinase signaling .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridines is highly dependent on their substituents. A study identified key structural features that enhance activity:

  • Substituents at Position 6 : Methyl or hydroxyl groups at this position significantly improve antiproliferative activity.
  • Aryl Groups : The presence of aryl groups at position 3 has been associated with increased potency against cancer cells .
Substituent Position Effect on Activity
Methyl3Increased lipophilicity
Hydroxyl6Enhanced antiproliferative
Aryl5Improved selectivity in cancer

Case Studies

  • TBK1 Inhibition : Compound 15y, a derivative of pyrazolo[3,4-b]pyridine, was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. It effectively inhibited downstream signaling in immune cells and exhibited antiproliferative effects on various cancer cell lines .
  • Alzheimer's Disease Probes : Certain derivatives demonstrated high affinity for β-amyloid plaques in Alzheimer's disease models, indicating potential for diagnostic applications in neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

Answer: The synthesis of 3,5-dimethyl-substituted pyrazolo[3,4-b]pyridines typically involves cyclocondensation reactions, halogenation, and cross-coupling strategies. For example:

  • Halogenation : Bromination or iodination of the pyridine core using reagents like N-iodosuccinimide (NIS) in acetone (e.g., 92% yield for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) .
  • Suzuki-Miyaura Coupling : Substitution at the 3- or 5-position using arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ catalyst in toluene/EtOH/H₂O at 105°C .
  • Deprotection : Cleavage of protecting groups (e.g., tosyl groups) using KOH in ethanol at 80°C (76% yield) .

Q. Key Considerations :

  • Use inert atmospheres (N₂) for moisture-sensitive steps .
  • Optimize reaction time and temperature to avoid side products like over-oxidation .

Q. How can researchers characterize this compound derivatives?

Answer: Characterization relies on spectroscopic and chromatographic methods:

  • 1H/13C NMR : Distinct signals for methyl groups (δ 1.80 ppm for 3,5-dimethyl in THPP-H) and aromatic protons (δ 7.15–7.50 ppm for substituted phenyl rings) .
  • Melting Point Analysis : Used to confirm purity (e.g., 240–242°C for THPP-H) .
  • TLC and Column Chromatography : Silica gel-based purification to isolate intermediates (e.g., 49% yield for a benzoylated derivative) .

Q. Practical Tip :

  • For complex mixtures, use gradient elution with ethyl acetate/hexane .

Advanced Research Questions

Q. How can substituent effects at the 3- and 5-positions influence biological activity (e.g., PPARα agonism)?

Answer : Substituents modulate binding affinity and selectivity. For example:

  • Hydrophobic Groups : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance PPARα activation by filling the ligand-binding pocket (LBP) .
  • Halogen Substituents : p-Halophenyl groups (Cl, F) improve metabolic stability but may reduce solubility .
  • Methyl Groups : 3,5-dimethyl substitution stabilizes the pyrazole core, improving pharmacokinetic properties .

Q. Structural Insights :

  • X-ray crystallography of PPARα complexes reveals that H-bonding with His440 and van der Waals interactions with Tyr314 are critical .

Q. What computational methods are suitable for predicting the reactivity or bioactivity of 3,5-dimethyl derivatives?

Answer :

  • DFT Calculations : Used to study electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Docking : Predict binding modes with targets like PPARα (e.g., PyMOL or AutoDock) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations to analyze H-bond occupancy) .

Q. Case Study :

  • DFT studies on tetrahydrodipyrazolo derivatives revealed that electron-withdrawing groups reduce frontier orbital energy gaps, enhancing antioxidant activity .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for PPARα) and control compounds (e.g., GW7647 for PPARα agonism) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., HSQC for quaternary carbons) .

Q. Example :

  • Discrepancies in FGFR kinase inhibition were resolved by verifying solvent effects (DMSO vs. aqueous buffers) .

Q. What green chemistry approaches can improve the synthesis of 3,5-dimethyl derivatives?

Answer :

  • Meglumine Catalysis : A one-pot, solvent-free method using meglumine as a biodegradable catalyst achieves 85–90% yields for pyrazolo[3,4-b]pyridines .
  • Fe₃O₄@MIL-101(Cr) Nanocatalysts : Enable recyclable, high-turnover Suzuki couplings (TON > 500) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes for cyclocondensation steps .

Methodological Challenges

Q. How to optimize reaction conditions for low-yielding steps (e.g., <50%)?

Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) using a Plackett-Burman design .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve cross-coupling efficiency .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies mitigate regioselectivity issues during functionalization?

Answer :

  • Directing Groups : Install temporary groups (e.g., -Bpin) to steer C-H activation .
  • Protection/Deprotection : Use tosyl groups to block reactive sites during halogenation .
  • Steric Control : Bulky ligands (e.g., XPhos) favor substitution at less hindered positions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

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